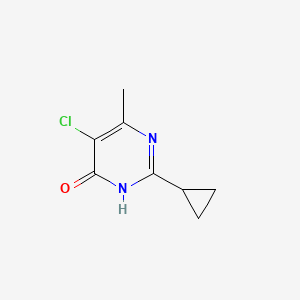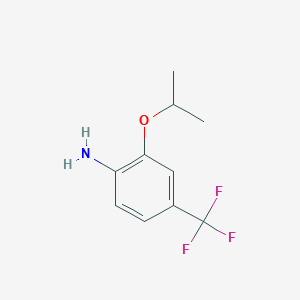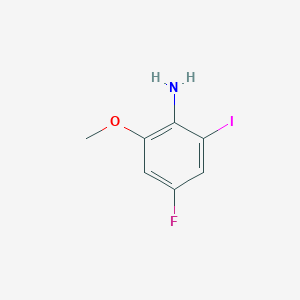
5-Chloro-2-cyclopropyl-6-methylpyrimidin-4-ol
概要
説明
5-Chloro-2-cyclopropyl-6-methylpyrimidin-4-ol: is a chemical compound with the molecular formula C8H9ClN2O and a molecular weight of 184.62 g/mol . It is a pyrimidine derivative, characterized by the presence of a chloro group at the 5th position, a cyclopropyl group at the 2nd position, and a methyl group at the 6th position of the pyrimidine ring .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-cyclopropyl-6-methylpyrimidin-4-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopropylamine with ethyl 2-chloroacetoacetate to form an intermediate, which is then cyclized under acidic conditions to yield the desired pyrimidine derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反応の分析
Types of Reactions: 5-Chloro-2-cyclopropyl-6-methylpyrimidin-4-ol can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include , , and .
Oxidation and Reduction: Oxidizing agents like potassium permanganate or chromium trioxide and reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products:
Substitution Reactions: Products include various substituted pyrimidine derivatives, depending on the nucleophile used.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound, such as pyrimidine N-oxides or dihydropyrimidines .
科学的研究の応用
Chemistry: 5-Chloro-2-cyclopropyl-6-methylpyrimidin-4-ol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the structure-activity relationships of pyrimidine derivatives. It helps in understanding the interactions between these compounds and various biological targets .
Medicine: It is investigated for its potential as an inhibitor of specific enzymes or receptors involved in various diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and polymers .
作用機序
The mechanism of action of 5-Chloro-2-cyclopropyl-6-methylpyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting their activity and leading to various biological effects . The exact pathways and molecular targets involved depend on the specific application and context of use .
類似化合物との比較
- 5-Chloro-2-cyclopropyl-6-methyl-4(1H)-pyrimidinone
- 5-Chloro-2-cyclopropyl-6-methyl-3,4-dihydropyrimidin-4-one
- 5-Chloro-2-cyclopropyl-6-methyl-3H-pyrimidin-4-one
Comparison: Compared to these similar compounds, 5-Chloro-2-cyclopropyl-6-methylpyrimidin-4-ol is unique due to the presence of a hydroxyl group at the 4th position. This hydroxyl group can significantly influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications .
特性
IUPAC Name |
5-chloro-2-cyclopropyl-4-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c1-4-6(9)8(12)11-7(10-4)5-2-3-5/h5H,2-3H2,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMBUMVBJGWSSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)C2CC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(chloromethyl)-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazole hydrochloride](/img/structure/B1460550.png)



![6,6-Dimethylspiro[3.3]heptane-2-carboxylic acid](/img/structure/B1460561.png)





![7,8,9,10-Tetrahydro-6,10-Methano-6H-pyrazino[2,3-h][3]benzazepine 1,4-Dioxide](/img/structure/B1460570.png)


